molecular formula C44H32P2 B8070928 Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-

Phosphine, (1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenyl-

Cat. No.: B8070928
M. Wt: 622.7 g/mol
InChI Key: PPRUMFSPZRPWJJ-UHFFFAOYSA-N
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Description

Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is an organophosphorus compound widely used in asymmetric synthesis. This chiral diphosphine ligand consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. The compound exhibits axial chirality due to restricted rotation, making it a valuable ligand in enantioselective transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is typically synthesized from (1S)-1,1’-binaphthol via its bis triflate derivatives. The synthesis involves the reaction of (1S)-1,1’-binaphthol with triflic anhydride to form the bis triflate, which is then treated with diphenylphosphine in the presence of a base to yield the desired diphosphine .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form complexes that facilitate enantioselective transformations. The axial chirality of the ligand induces asymmetry in the metal center, leading to the preferential formation of one enantiomer over the other in the product .

Comparison with Similar Compounds

Similar Compounds

  • Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
  • Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-]
  • Phosphine, ®-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]
  • Phosphine, (S)-[1,1’-binaphthalene]-2,2’-diylbis[di-p-tolyl-]

Uniqueness

Phosphine, (1S)-[1,1’-binaphthalene]-2,2’-diylbis[diphenyl-] is unique due to its high enantioselectivity and stability. Its axial chirality and the steric hindrance provided by the diphenylphosphino groups make it an excellent ligand for asymmetric catalysis. Compared to similar compounds, it offers superior performance in terms of selectivity and yield in various catalytic reactions .

Properties

IUPAC Name

[1-(3-diphenylphosphanylnaphthalen-2-yl)naphthalen-2-yl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-20-36(21-6-1)45(37-22-7-2-8-23-37)42-30-29-33-17-15-16-28-40(33)44(42)41-31-34-18-13-14-19-35(34)32-43(41)46(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUMFSPZRPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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